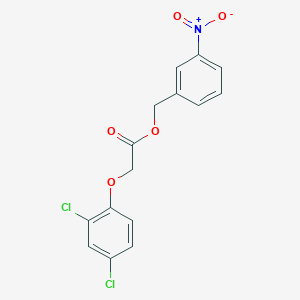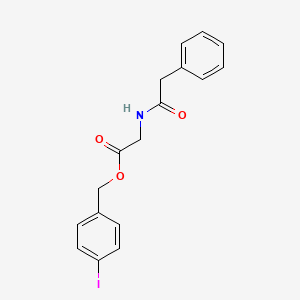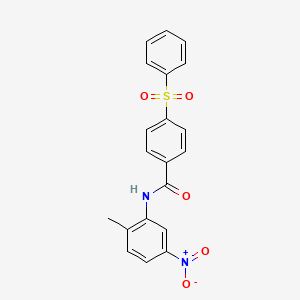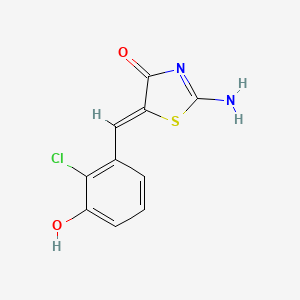![molecular formula C25H26N2O5S2 B3638226 [3-(Thiophene-2-carbonylamino)phenyl] 3-(azepan-1-ylsulfonyl)-4-methylbenzoate](/img/structure/B3638226.png)
[3-(Thiophene-2-carbonylamino)phenyl] 3-(azepan-1-ylsulfonyl)-4-methylbenzoate
Overview
Description
[3-(Thiophene-2-carbonylamino)phenyl] 3-(azepan-1-ylsulfonyl)-4-methylbenzoate: is a complex organic compound that features a thiophene ring, an azepane ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Thiophene-2-carbonylamino)phenyl] 3-(azepan-1-ylsulfonyl)-4-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carbonylamino intermediate, which is then coupled with a phenyl ring. The azepane ring is introduced through a sulfonylation reaction, followed by esterification to form the final benzoate compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, [3-(Thiophene-2-carbonylamino)phenyl] 3-(azepan-1-ylsulfonyl)-4-methylbenzoate is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of [3-(Thiophene-2-carbonylamino)phenyl] 3-(azepan-1-ylsulfonyl)-4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The thiophene ring and azepane sulfonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in dye and herbicide production.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
tert-Butyl carbamate: An organic building block used in various chemical syntheses.
Uniqueness
Compared to these similar compounds, [3-(Thiophene-2-carbonylamino)phenyl] 3-(azepan-1-ylsulfonyl)-4-methylbenzoate stands out due to its combination of a thiophene ring, azepane sulfonyl group, and benzoate ester. This unique structure provides distinct chemical and biological properties, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
[3-(thiophene-2-carbonylamino)phenyl] 3-(azepan-1-ylsulfonyl)-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c1-18-11-12-19(16-23(18)34(30,31)27-13-4-2-3-5-14-27)25(29)32-21-9-6-8-20(17-21)26-24(28)22-10-7-15-33-22/h6-12,15-17H,2-5,13-14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJZWYBQIBQSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CS3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 4,4'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoate](/img/structure/B3638143.png)
![4,5-dimethoxy-2-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B3638152.png)




![3,5-bis{[(4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B3638187.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B3638198.png)
![4-bromobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3638201.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodo-6-methoxyphenyl acetate](/img/structure/B3638205.png)


![4-formylphenyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3638231.png)

